

In-Depth Technical Guide: Thermal Stability and Degradation Profile of 11-Aminoundecanoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 11-Aminoundecanoic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of **11-aminoundecanoic acid**, a key monomer in the production of polyamide 11 (Nylon 11) and a molecule of interest in various industrial and pharmaceutical applications. Understanding its behavior under thermal stress is critical for optimizing polymerization processes, ensuring product quality, and assessing its stability in diverse formulations.

Physicochemical Properties

11-Aminoundecanoic acid is a white crystalline solid with a molecular formula of $C_{11}H_{23}NO_2$ and a molecular weight of 201.31 g/mol ^[1] Its structure, featuring a C11 aliphatic chain with a terminal amino group and a terminal carboxylic acid group, allows it to act as a zwitterion. ^{[2][3]}

Property	Value	Reference
Melting Point	188-191 °C	[4][5]
	190.3-192.4 °C	[6]
	188-190 °C	[1]
Water Solubility	800 – 850 mg/L at 25°C	[6]
Appearance	White crystalline powder	[1]

Thermal Stability and Degradation Analysis

The thermal stability of **11-aminoundecanoic acid** has been investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These techniques provide critical data on the temperatures at which melting and decomposition occur, as well as the associated changes in mass and heat flow.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For **11-aminoundecanoic acid**, TGA reveals that the compound is thermally stable up to its melting point, after which decomposition begins.

Table 1: Thermogravimetric Analysis Data for **11-Aminoundecanoic Acid** (Representative Data)

Temperature Range (°C)	Weight Loss (%)	Process
25 - 190	< 1	Minimal to no weight loss, indicating thermal stability in the solid state.
190 - 250	~ 5	Initial decomposition following melting.
250 - 350	~ 80	Major decomposition phase with significant weight loss.
> 350	~ 15 (Residue)	Formation of a stable char residue.

Note: This data is representative and may vary slightly depending on the specific experimental conditions such as heating rate and atmosphere.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The DSC thermogram for **11-aminoundecanoic acid** shows a sharp endothermic

peak corresponding to its melting point, followed by broader thermal events associated with decomposition.

Table 2: Differential Scanning Calorimetry Data for **11-Aminoundecanoic Acid**
(Representative Data)

Temperature (°C)	Thermal Event	Enthalpy Change (ΔH)
~190	Melting (Endotherm)	Specific value depends on sample purity and crystallinity.
> 220	Decomposition (Endothermic/Exothermic)	Complex thermal events corresponding to various degradation reactions.

Note: The decomposition of amino acids is generally an endothermic process.^[7]

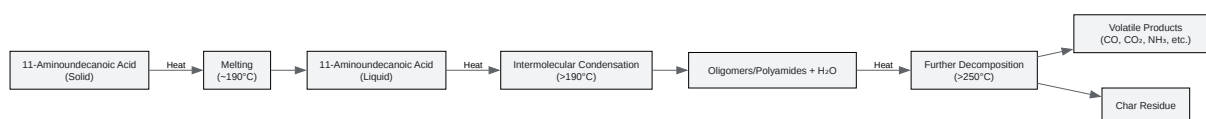
Degradation Profile and Pathways

The thermal degradation of **11-aminoundecanoic acid**, like other amino acids, proceeds primarily through two main pathways: deamination and decarboxylation.^{[8][9][10]} When heated to decomposition, it emits toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.

The initial step upon heating above its melting point is likely the intermolecular condensation between the amino and carboxylic acid groups of adjacent molecules. This process forms amide linkages, leading to the formation of oligomers and the release of water. This is consistent with the initial weight loss observed in TGA.

As the temperature increases, further degradation occurs, involving the cleavage of C-C, C-N, and C-O bonds. This results in the formation of a complex mixture of smaller volatile molecules and a stable, carbonaceous residue.

A proposed logical workflow for the thermal degradation of **11-aminoundecanoic acid** is illustrated below.



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Caption: Logical workflow of the thermal degradation of **11-aminoundecanoic acid**.

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and reliable data. The following sections outline typical experimental protocols for TGA and DSC analysis of **11-aminoundecanoic acid**.

Thermogravimetric Analysis (TGA) Protocol

This protocol describes a standard method for determining the thermal stability and decomposition profile of **11-aminoundecanoic acid**.

Objective: To measure the weight loss of **11-aminoundecanoic acid** as a function of temperature.

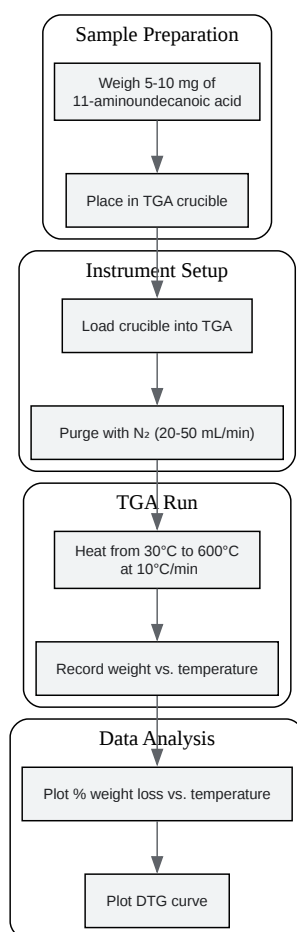
Apparatus:

- Thermogravimetric Analyzer (e.g., Mettler Toledo TGA/SDTA 851e or similar)[[11](#)]
- Alumina or platinum crucible
- Microbalance
- Inert gas supply (e.g., Nitrogen or Argon)

Procedure:

- Sample Preparation: Accurately weigh 5-10 mg of **11-aminoundecanoic acid** powder into a clean, tared TGA crucible.[[11](#)]
- Instrument Setup:

- Place the crucible in the TGA furnace.
- Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to provide an inert atmosphere.[\[12\]](#)
- Thermal Program:
 - Equilibrate the sample at 30°C.
 - Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.[\[12\]](#)
- Data Collection: Continuously record the sample weight as a function of temperature.
- Analysis: Plot the percentage weight loss versus temperature to obtain the TGA curve. The derivative of the TGA curve (DTG) can also be plotted to identify the temperatures of maximum weight loss rates.



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Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC) Protocol

This protocol outlines a standard method for determining the melting point and other thermal transitions of **11-aminoundecanoic acid**.

Objective: To measure the heat flow associated with the thermal transitions of **11-aminoundecanoic acid** as a function of temperature.

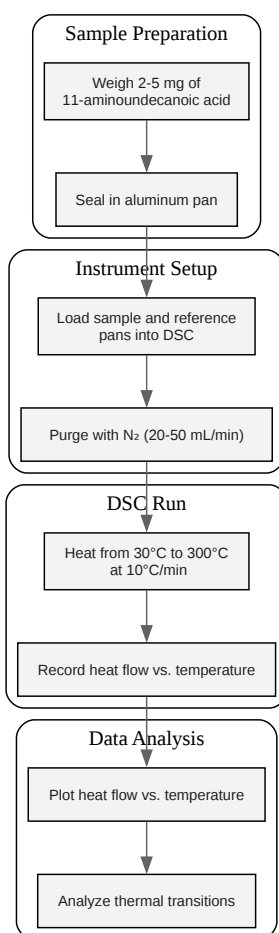
Apparatus:

- Differential Scanning Calorimeter (e.g., TA Instruments DSC Q-series or similar)
- Aluminum or hermetically sealed sample pans and lids
- Crimper for sealing pans
- Inert gas supply (e.g., Nitrogen)

Procedure:

- Sample Preparation: Accurately weigh 2-5 mg of **11-aminoundecanoic acid** powder into an aluminum DSC pan.
- Encapsulation: Hermetically seal the pan with a lid to prevent any loss of volatile decomposition products.
- Instrument Setup:
 - Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.
 - Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
- Thermal Program:
 - Equilibrate the sample at 30°C.

- Heat the sample from 30°C to 300°C at a constant heating rate of 10°C/min.
- Data Collection: Record the differential heat flow between the sample and the reference pan as a function of temperature.
- Analysis: Plot the heat flow versus temperature to obtain the DSC thermogram. Identify and analyze the endothermic and exothermic peaks to determine transition temperatures and enthalpies.



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Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Conclusion

11-aminoundecanoic acid exhibits good thermal stability up to its melting point of approximately 190°C. Above this temperature, it undergoes a multi-step degradation process,

primarily driven by intermolecular condensation, deamination, and decarboxylation, leading to the formation of oligomeric species, volatile byproducts, and a stable char residue. The provided TGA and DSC data, along with the detailed experimental protocols, offer a robust framework for researchers, scientists, and drug development professionals to understand and predict the thermal behavior of this versatile molecule in their specific applications. Careful control of processing temperatures is essential to prevent unwanted degradation and ensure the desired material properties.

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